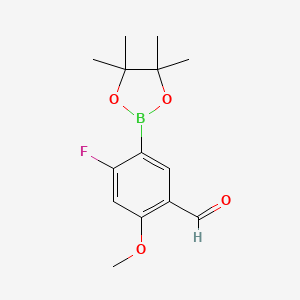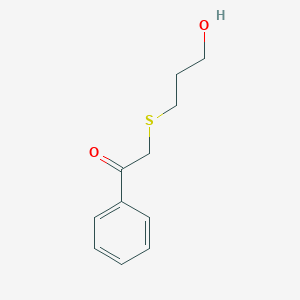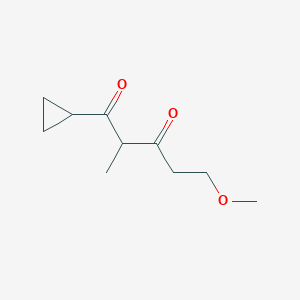
1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable alkene, followed by functional group transformations to introduce the methoxy and dione functionalities. Reaction conditions often involve the use of catalysts, such as transition metal complexes, and specific reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione functionality to diols or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.
Scientific Research Applications
1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the functional groups present in the compound and their ability to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-5-methoxy-2-methylhexane-1,3-dione: Similar structure but with an additional carbon in the chain.
1-Cyclopropyl-5-ethoxy-2-methylpentane-1,3-dione: Similar structure with an ethoxy group instead of a methoxy group.
1-Cyclopropyl-5-methoxy-2-ethylpentane-1,3-dione: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyclopropyl group, in particular, adds to its uniqueness, as cyclopropyl-containing compounds often exhibit interesting chemical and biological properties.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-cyclopropyl-5-methoxy-2-methylpentane-1,3-dione |
InChI |
InChI=1S/C10H16O3/c1-7(9(11)5-6-13-2)10(12)8-3-4-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
LVWZEYNHZFPSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCOC)C(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



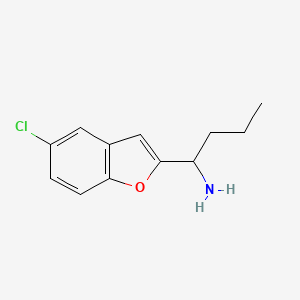
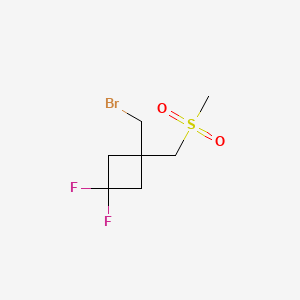
![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B13492508.png)
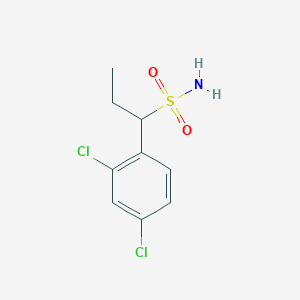



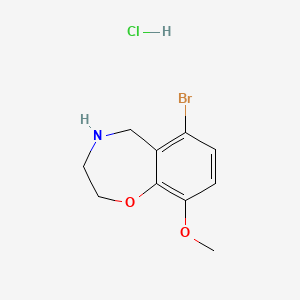
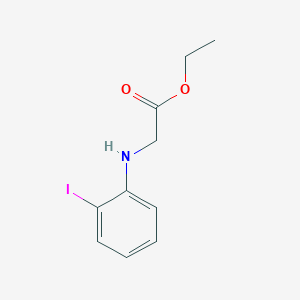
![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)

